molecular formula C12H7NO2S B8351699 1-(3-Thienyl)-1H-indole-2,3-dione

1-(3-Thienyl)-1H-indole-2,3-dione

Cat. No.: B8351699
M. Wt: 229.26 g/mol
InChI Key: LVOWFWVRAPVYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Thienyl)-1H-indole-2,3-dione is an isatin derivative with a thiophene substituent at the 1-position of the indole ring. Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The substitution of the 1-position with a 3-thienyl group introduces a sulfur-containing aromatic heterocycle, which may enhance electronic delocalization and influence intermolecular interactions.

Properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

1-thiophen-3-ylindole-2,3-dione

InChI

InChI=1S/C12H7NO2S/c14-11-9-3-1-2-4-10(9)13(12(11)15)8-5-6-16-7-8/h1-7H

InChI Key

LVOWFWVRAPVYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C3=CSC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The 3-thienyl group distinguishes this compound from other isatin derivatives. Key structural analogs include:

Compound Name Substituent at 1-Position Key Features Reference
1-Butyl-1H-indole-2,3-dione n-Butyl (aliphatic chain) Increased lipophilicity; moderate solubility in organic solvents
1-(4-Chlorobenzyl)-1H-indole-2,3-dione 4-Chlorobenzyl (electron-withdrawing) Enhanced polarity; potential for halogen bonding interactions
1-(Diphenylmethyl)-1H-indole-2,3-dione Diphenylmethyl (bulky aromatic) Steric hindrance; possible reduced enzymatic degradation
Thiosemicarbazone derivatives Thiosemicarbazide moieties Chelation potential with metals; broad-spectrum biological activity
  • Electronic Effects : The 3-thienyl group is electron-rich compared to halogenated or nitro-substituted analogs, which may alter redox properties or binding affinities in biological systems.
  • Solubility : Thiophene’s moderate polarity suggests solubility intermediate between alkylated (e.g., 1-butyl) and polar halogenated derivatives (e.g., 4-chlorobenzyl) .

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